西拉司他汀

描述

Cilastatin is a chemical compound known for its role as a renal dehydropeptidase inhibitor. It is primarily used in combination with the antibiotic imipenem to prevent its degradation by renal dehydropeptidase, thereby prolonging the antibiotic’s effectiveness. Cilastatin itself does not possess antibacterial activity but enhances the efficacy of imipenem by inhibiting its renal metabolism .

科学研究应用

Cilastatin has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: Used as a model compound for studying enzyme inhibition and reaction mechanisms.

Biology: Investigated for its role in inhibiting renal dehydropeptidase and its potential protective effects on renal function.

Industry: Utilized in the production of antibiotics and as a research tool for developing new enzyme inhibitors

作用机制

Target of Action

Cilastatin primarily targets the human enzyme dehydropeptidase-I . This enzyme, found in the brush border of the renal tubule, is responsible for the metabolism of thienamycin beta-lactam antibiotics, such as imipenem .

Mode of Action

Cilastatin acts as an inhibitor of renal dehydropeptidase-I . It prevents the degradation of imipenem by blocking its metabolism . This inhibition allows imipenem, a potent antibiotic, to maintain its antibacterial activity .

Biochemical Pathways

The primary biochemical pathway affected by cilastatin involves the metabolism of thienamycin beta-lactam antibiotics . By inhibiting dehydropeptidase-I, cilastatin prevents the hydrolysis of imipenem, thereby preserving its antibacterial effect .

Pharmacokinetics

The pharmacokinetics of cilastatin are closely tied to its role in preserving the antibacterial activity of imipenem . As a renal dehydropeptidase-I inhibitor, cilastatin ensures that imipenem levels remain high in the urine, enhancing its bioavailability . The central compartment volumes of distribution for cilastatin are 0.14 liter/kg, and the elimination half-life is 0.84 h .

Result of Action

The primary result of cilastatin’s action is the prolonged antibacterial effect of imipenem . By inhibiting the metabolism of imipenem, cilastatin allows this antibiotic to maintain its activity against a broad range of gram-positive and gram-negative bacteria .

Action Environment

The action of cilastatin is particularly relevant in the renal environment, where dehydropeptidase-I is located . The efficacy and stability of cilastatin’s action may be influenced by factors such as renal function and the presence of other medications.

生化分析

Biochemical Properties

Cilastatin interacts with the enzyme dehydropeptidase, which is found in the kidney and is responsible for degrading the antibiotic imipenem . By inhibiting dehydropeptidase, Cilastatin protects imipenem from degradation, thereby prolonging its antibacterial effect . This property is due to the physicochemical similarities between membrane dipeptidase (MDP), the compound it is usually set to target, and the bacterial metallo-beta-lactamase carried by the CphA gene .

Cellular Effects

Cilastatin has been shown to have protective effects against various forms of cellular damage. For instance, it has been found to protect cells from gentamicin-induced acute kidney injury . In vitro studies have also shown that Cilastatin can prevent tubular cell death from Tacrolimus treatment .

Molecular Mechanism

The molecular mechanism of Cilastatin involves its interaction with the enzyme dehydropeptidase. Cilastatin inhibits this enzyme, preventing it from degrading imipenem . This allows imipenem to remain active for a longer period, enhancing its antibacterial effect .

Temporal Effects in Laboratory Settings

The effects of Cilastatin have been studied over time in laboratory settings. For example, it has been shown to decrease the pathological changes, renal dysfunction, and elevated renal levels of oxidation products, cytokine production, and apoptosis induced by diclofenac in mice .

Dosage Effects in Animal Models

In animal models, the effects of Cilastatin have been observed to vary with different dosages. For instance, in a study involving rats, Cilastatin was administered daily at a dosage of 300 mg/kg, which was found to be effective in preventing renal damage caused by cisplatin .

Metabolic Pathways

Cilastatin is involved in the metabolic pathway of thienamycin beta-lactam antibiotics, as well as the conversion of leukotriene D4 to leukotriene E4 . It interacts with the enzyme dehydropeptidase, which is responsible for these metabolic processes .

Transport and Distribution

Cilastatin is transported and distributed within cells and tissues in a manner that allows it to effectively inhibit dehydropeptidase and protect imipenem from degradation . It has been shown to decrease the renal distribution of diclofenac, thereby reducing its toxicity .

Subcellular Localization

The subcellular localization of Cilastatin is primarily associated with its role as a dehydropeptidase inhibitor. It is found in the proximal tubule of the kidney, where dehydropeptidase is located . This allows Cilastatin to effectively inhibit the enzyme and protect imipenem from degradation .

准备方法

Synthetic Routes and Reaction Conditions: Cilastatin can be synthesized through a multi-step process involving the condensation of cysteine hydrochloride with heptenoic acid. The reaction typically occurs in the presence of sodium hydroxide in an aqueous medium. The resulting product contains a mixture of isomers, which are then separated and purified .

Industrial Production Methods: Industrial production of cilastatin involves the use of microbial esterases for the enantioselective hydrolysis of methyl 2,2-dimethylcyclopropane carboxylate. This method yields a key chiral intermediate, (S)-2,2-dimethylcyclopropane carboxylic acid, which is further processed to obtain cilastatin .

化学反应分析

Types of Reactions: Cilastatin primarily undergoes substitution reactions due to the presence of functional groups such as amino and carboxyl groups. It can also participate in condensation reactions during its synthesis.

Common Reagents and Conditions:

Condensation Reactions: Sodium hydroxide in an aqueous medium.

Enantioselective Hydrolysis: Microbial esterases in the presence of organic solvents like isooctane.

Major Products: The major product formed from these reactions is cilastatin itself, with high enantiomeric purity achieved through selective hydrolysis .

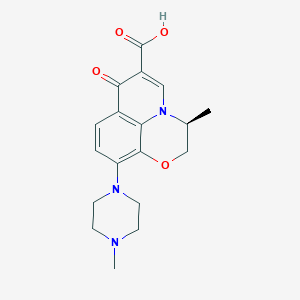

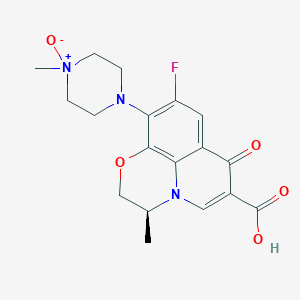

相似化合物的比较

Cilastatin is unique in its specific inhibition of renal dehydropeptidase. Similar compounds include:

Meropenem: Another carbapenem antibiotic that does not require cilastatin for stability.

Ertapenem: Known for its longer half-life and increased binding to plasma proteins.

Doripenem: Exhibits a broad spectrum of activity against Gram-negative bacteria.

Cilastatin’s uniqueness lies in its ability to specifically inhibit renal dehydropeptidase, making it an essential component in combination therapies with imipenem to enhance its efficacy and reduce nephrotoxicity .

属性

Key on ui mechanism of action |

Cilastatin is a renal dehydropeptidase-I inhibitor. Since the antibiotic, imipenem, is hydrolyzed by dehydropeptidase-I, which resides in the brush border of the renal tubule, cilastatin is administered with imipenem to block the metabolism of imipenem. |

|---|---|

CAS 编号 |

82009-34-5 |

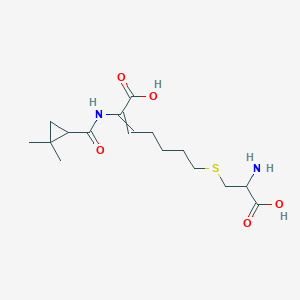

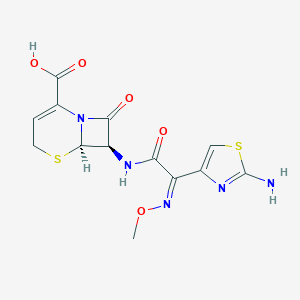

分子式 |

C16H26N2O5S |

分子量 |

358.5 g/mol |

IUPAC 名称 |

(Z)-7-[(2S)-2-amino-2-carboxyethyl]sulfanyl-2-[[(1R)-2,2-dimethylcyclopropanecarbonyl]amino]hept-2-enoic acid |

InChI |

InChI=1S/C16H26N2O5S/c1-16(2)8-10(16)13(19)18-12(15(22)23)6-4-3-5-7-24-9-11(17)14(20)21/h6,10-11H,3-5,7-9,17H2,1-2H3,(H,18,19)(H,20,21)(H,22,23)/b12-6-/t10-,11+/m0/s1 |

InChI 键 |

DHSUYTOATWAVLW-RXOUDOFYSA-N |

SMILES |

CC1(CC1C(=O)NC(=CCCCCSCC(C(=O)O)N)C(=O)O)C |

手性 SMILES |

CC1(C[C@H]1C(=O)N/C(=C\CCCCSC[C@H](C(=O)O)N)/C(=O)O)C |

规范 SMILES |

CC1(CC1C(=O)NC(=CCCCCSCC(C(=O)O)N)C(=O)O)C |

外观 |

White to Light-Yellow Solid |

熔点 |

156-158°C (dec.) |

Key on ui other cas no. |

82009-34-5 81129-83-1 |

物理描述 |

Solid |

Pictograms |

Irritant |

纯度 |

> 95% |

数量 |

Milligrams-Grams |

相关CAS编号 |

81129-83-1 (mono-hydrochloride salt) |

溶解度 |

1.00e-01 g/L |

同义词 |

Cilastatin Cilastatin Monosodium Salt Cilastatin Sodium MK 0791 MK 791 MK-791 MK0791 MK791 Monosodium Salt, Cilastatin Salt, Cilastatin Monosodium Sodium, Cilastatin |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

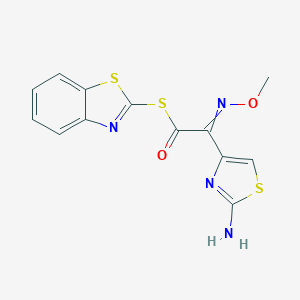

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate](/img/structure/B193971.png)

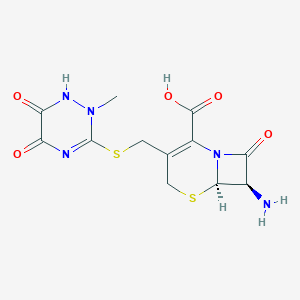

![(6R,7R)-7-[(2,2-dimethyl-1-oxopropyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid](/img/structure/B194008.png)